molecular formula C15H20Cl3N3O3 B11984792 N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide

N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide

Cat. No.: B11984792
M. Wt: 396.7 g/mol
InChI Key: FRGXFVPWGRPRNC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide is a synthetic organic compound with the molecular formula C15H20Cl3N3O3 It is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide typically involves the reaction of 4-nitroaniline with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then reacted with heptanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines, suitable solvents like ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-aminoaniline derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Heptanoic acid and 4-nitroaniline.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloromethyl group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-nitroanilino)ethyl)heptanamide
  • N-(2,2,2-Trichloro-1-(4-ethoxyanilino)ethyl)heptanamide
  • N-(2,2,2-Trichloro-1-(2,4-dinitroanilino)ethyl)butanamide

Uniqueness

N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide is unique due to the specific positioning of the nitro group on the aniline ring and the length of the heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20Cl3N3O3

Molecular Weight

396.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]heptanamide

InChI

InChI=1S/C15H20Cl3N3O3/c1-2-3-4-5-6-13(22)20-14(15(16,17)18)19-11-7-9-12(10-8-11)21(23)24/h7-10,14,19H,2-6H2,1H3,(H,20,22)

InChI Key

FRGXFVPWGRPRNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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